N-[2-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-1-(4-hydroxyphthalazin-1-yl)-2-oxoethyl]benzamide
Description
N-({N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}(4-HYDROXYPHTHALAZIN-1-YL)METHYL)BENZAMIDE is a complex organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a diethylamino group, a phenyl ring, and a hydrazinecarbonyl group, making it a versatile molecule for various chemical reactions and applications.
Properties
Molecular Formula |
C28H28N6O3 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[[4-(diethylamino)phenyl]methylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C28H28N6O3/c1-3-34(4-2)21-16-14-19(15-17-21)18-29-32-28(37)25(30-26(35)20-10-6-5-7-11-20)24-22-12-8-9-13-23(22)27(36)33-31-24/h5-18,25H,3-4H2,1-2H3,(H,30,35)(H,32,37)(H,33,36)/b29-18+ |
InChI Key |
UJJPQEFXKVTYKJ-RDRPBHBLSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C(C2=NNC(=O)C3=CC=CC=C32)NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C(C2=NNC(=O)C3=CC=CC=C32)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}(4-HYDROXYPHTHALAZIN-1-YL)METHYL)BENZAMIDE typically involves the condensation of 4-(diethylamino)benzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process, including purification steps such as recrystallization or chromatography to ensure the purity of the final product. The reaction conditions are optimized to achieve high yields and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}(4-HYDROXYPHTHALAZIN-1-YL)METHYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-({N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}(4-HYDROXYPHTHALAZIN-1-YL)METHYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}(4-HYDROXYPHTHALAZIN-1-YL)METHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-{[4-PHENYL-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- N’-{(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE
Uniqueness
N-({N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}(4-HYDROXYPHTHALAZIN-1-YL)METHYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
